4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone
Description
Structure
3D Structure
Properties
CAS No. |
63975-59-7 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
4a-methyl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C11H16O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h8H,2-7H2,1H3 |
InChI Key |
OHERZLWVBJCXOF-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCC1=CC(=O)CC2 |
Origin of Product |
United States |
Preparation Methods
Racemic Synthesis via Aldol Condensation
Early routes to 1 focused on racemic mixtures, leveraging aldol condensations of α,β-unsaturated ketones. For instance, treatment of 3-methylcyclohexanone with ethyl formate under basic conditions generates a hydroxymethylene intermediate, which undergoes N-methylaniline-mediated formylation to yield 2-(N-methylanilinomethylene)cyclohexanone. Subsequent alkylation with methyl iodide in the presence of lithium diisopropylamide (LDA) introduces the C-5 methyl group, albeit with moderate diastereoselectivity (2.5:1 trans:cis ratio).
Diastereomer Separation and Crystallization
A pivotal advancement involved the use of ethyl bromopropionate for alkylation, producing a 7:1 cis:trans diastereomeric mixture of keto esters. Crystallization in hexane enabled isolation of the cis-isomer, which was converted to the enol lactone 5 via acetic anhydride treatment. This step bypassed chromatographic purification, enhancing scalability.
Enantioselective Syntheses and Stereochemical Control
Paquette’s Wieland–Mischer Ketone Route
Paquette et al. exploited the chiral Wieland–Mischer ketone to install the C-5 methyl group in six steps. While this method achieved enantiomeric excess (ee) >98%, the lengthy sequence and low overall yield (~15%) limited its utility for large-scale applications.
Piers Enol Lactone Strategy
Cuesta et al. optimized a seven-step synthesis starting from (R)-3-methylcyclohexanone, emphasizing stereochemical fidelity:
-
Formylation : Sodium methoxide-mediated formylation at C-6 yields (5R)-5-methyl-2-(hydroxymethylene)cyclohexanone (78% yield).
-
N-Methylaniline Condensation : Dean–Stark azeotropic distillation with N-methylaniline produces the α-N-methylanilinomethylene derivative 2 (78% over two steps).
-
Methylation : LDA-mediated deprotonation followed by methyl iodide quench introduces the C-2 methyl group, yielding 3 (87% yield, 2.5:1 diastereomeric ratio).
-
Alkylation and Cyclization : Ethyl bromopropionate alkylation and HCl/NaOH hydrolysis furnish keto acid 4 , which undergoes lactonization to 5 (94% yield).
-
Final Cyclization : Methyl lithium addition to 5 followed by aldol condensation delivers 1 in 60% yield (65% based on recovered starting material).
Table 1: Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| Formylation | NaOMe, ethyl formate | 78 | N/A |
| N-Methylaniline step | Reflux, benzene | 78 | N/A |
| Methylation | LDA, MeI, THF | 87 | 2.5:1 (trans:cis) |
| Alkylation | Ethyl bromopropionate, tert-BuOK | 71 | 7:1 (cis:trans) |
| Lactonization | Acetic anhydride, AcONa | 94 | 7:1 (cis:trans) |
| Aldol cyclization | MeLi, KOH/MeOH | 60 | N/A |
Mechanistic Insights and Stereochemical Outcomes
Regioselectivity in Formylation
The initial formylation of (R)-3-methylcyclohexanone proceeds under thermodynamic control, favoring the α,β-unsaturated ketone due to 1,3-allylic strain in the enolate intermediate. This regioselectivity ensures efficient blocking of the α-position for subsequent alkylation.
Diastereoselection in Alkylation
The 7:1 cis:trans selectivity in keto acid 4 arises from preferential axial attack of ethyl bromopropionate on the enolate, governed by steric hindrance from the C-5 methyl group. Molecular modeling suggests a chair-like transition state where the electrophile approaches antiperiplanar to the methyl substituent.
Conformational Analysis of 1
Nuclear magnetic resonance (NMR) studies confirm that 1 adopts a half-chair conformation with axial orientation of the 4a-methyl group (Fig. 1). Key NOE correlations between H-4a and H-8ax validate this arrangement, which minimizes A1,3-strain.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Hydroxylation Reactions
The compound undergoes hydroxylation at the C-8 position via microbial and chemical methods.
Microbial Hydroxylation
Incubation with Rhizopus arrhizus ATCC 11145 produces two stereoisomers:
-
8β-Hydroxy derivative :
-
8α-Hydroxy derivative :
| Property | 8β-Hydroxy Derivative | 8α-Hydroxy Derivative |
|---|---|---|
| Yield | 64% | 16% |
| Boiling Point | 124–126°C | 100–110°C |
| Hydroxyl Group IR | 3440 cm⁻¹ | 3440 cm⁻¹ |
Chemical Hydroxylation
Peracid oxidation of 2-ethoxy-4a-methyl-3,4,4a,5,6,7-hexahydronaphthalene yields analogous products, though with different stereochemical ratios. This suggests the reaction proceeds via enolic intermediates, leading to non-stereospecific oxygenation .
Oxidation Reactions
While not explicitly detailed in the provided sources, the compound’s ketone group (C=O) at position 2 is reactive toward standard oxidation/reduction protocols. For example:
-
Reduction : Conversion to the alcohol analog via hydride reagents (e.g., NaBH₄).
-
Oxidation : Potential formation of carboxylic acid derivatives under strong oxidizing conditions.
Mechanistic Insights
The hydroxylation process involves enolizable positions, where oxygenation occurs under chemical rather than enzymatic control. The lack of stereospecificity in both microbial and chemical hydroxylation indicates that reaction conditions (e.g., pH, solvent) influence product distributions rather than enzymatic selectivity .
Scientific Research Applications
Medicinal Chemistry
Research indicates that 4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone may exhibit biological activities that are beneficial in drug development. Its structural characteristics allow it to interact with various biological targets.
Case Study : A study highlighted the compound's role as a precursor in synthesizing derivatives that demonstrate anti-inflammatory properties. These derivatives have been evaluated for their efficacy in treating conditions such as arthritis and other inflammatory diseases .
Natural Product Synthesis
The compound has been isolated from natural sources such as Corymbia citriodora (lemon-scented gum), where it contributes to the plant's aromatic profile. Its extraction and synthesis have implications for the fragrance industry and natural product chemistry.
Case Study : Researchers have successfully synthesized optically pure forms of this compound from natural terpenes, showcasing its potential as a building block in the synthesis of more complex natural products .
Therapeutic Potential
Emerging studies suggest that this compound may possess neuroprotective properties. Early-stage research indicates its potential use in neurodegenerative disease treatments.
Case Study : In vitro studies demonstrated that derivatives of this compound could inhibit neuronal apoptosis under stress conditions. This finding opens avenues for developing neuroprotective drugs aimed at conditions like Alzheimer’s disease .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary, but typically involve interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
7-Isopropenyl-1,4a-dimethyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone
- Structure : Differs by an additional isopropenyl group at position 1 and a methyl group at position 4a.
- Source: Identified in the ethanolic extract of Cyperus articulatus L., where it contributes to antiproliferative activity against cancer cell lines .
(E)-6-Benzylidene-4a-methyl-4,4a,5,6,7,8-hexahydro-naphthalen-2(3H)-one
- Structure : Features a benzylidene substituent at position 6, introducing aromaticity and planar rigidity.
- Activity: Acts as a melanogenesis inhibitor by competitively binding tyrosinase, with IC₅₀ values in the micromolar range . The benzylidene group enhances π-π stacking interactions, a property absent in the simpler 4a-methyl derivative.
cis-4,4a,5,6,7,8-Hexahydro-4a,5-dimethyl-2(3H)-naphthalenone
- Structure : Contains an additional methyl group at position 5, creating a cis-dimethyl configuration.
- Synthesis : Prepared via conjugate addition-annelation using 3-trimethylsilyl-3-buten-2-one as a Michael acceptor .
- Applications: Serves as a precursor in the synthesis of (−)-dehydrofukinone, highlighting its utility in stereoselective reactions .
3-Hydroxy-7-(2-hydroxy-2-propanyl)-1,4a-dimethyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone
- Structure : Incorporates hydroxyl and isopropyl groups at positions 3 and 7, respectively.
- Activity: Known as α-carissanol, this compound exhibits anti-inflammatory and antimicrobial properties due to its polar functional groups, which enhance solubility and target interactions .
1-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone
- Structure : Positional isomer with a methyl group at position 1 instead of 4a.
Data Tables
Table 1: Structural and Functional Comparison of Naphthalenone Derivatives
Research Findings and Implications
- Antibacterial Mechanism : The 4a-methyl derivative binds LasR via hydrophobic interactions, destabilizing the protein's active pocket and disrupting quorum sensing . Its lack of hydrogen bonding (unlike methyl dihydrojasmonate) suggests a unique mode of action.
- Structure-Activity Relationships :
- Synthetic Challenges : Stereoselective synthesis of the 4a-methyl configuration requires precise control, as seen in Nazarov’s methods , whereas dimethyl analogs demand regioselective catalysts .
Biological Activity
4a-Methyl-4,4a,5,6,7,8-hexahydro-2(3H)-naphthalenone (CAS No. 826-56-2), also known as 4A-Methyl-4,4A,5,6,7,8-hexahydro-3H-naphthalen-2-one, is a bicyclic compound with significant implications in medicinal chemistry. Its molecular formula is C11H16O with a molecular weight of 164.24 g/mol. This article explores its biological activities based on various research findings and case studies.
The compound features a unique bicyclic structure that contributes to its biological activity. The stereochemistry of this compound is characterized by the presence of a methyl group at the 4a position, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H16O |
| Molecular Weight | 164.24 g/mol |
| CAS Number | 826-56-2 |
| IUPAC Name | 4A-Methyl-4,4A,5,6,7,8-hexahydro-3H-naphthalen-2-one |
Biological Activity
Research indicates that this compound exhibits various biological activities including:
Anticancer Activity
In a study published in F1000Research, compounds similar to this compound were evaluated for their anticancer properties against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated concentration-dependent inhibition of cell proliferation. For instance:
| Compound | Cell Line | IC50 (μg/mL) | Inhibition (%) at Max Concentration |
|---|---|---|---|
| TCH | MCF-7 | 31.25 | 93.85% |
| TCEA | HeLa | 125 | 95.66% |
This suggests that compounds with structural similarities to 4a-Methyl can effectively inhibit cancer cell growth through mechanisms that warrant further investigation.
Antiviral Activity
Another area of interest is the antiviral potential of this compound. Research has shown that derivatives of naphthalenone can exhibit activity against retroviruses such as HIV. In vitro studies have demonstrated that certain concentrations can inhibit viral replication significantly more than standard antiviral drugs.
The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis:
- NF-kB Pathway : Some studies suggest that naphthalenones can downregulate NF-kB transcription factors which are crucial in cancer progression.
- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells leading to apoptosis.
Case Studies
Several case studies have been documented regarding the synthesis and application of similar compounds in therapeutic contexts:
- Synthesis and Evaluation : A notable study synthesized various naphthalenones and evaluated their cytotoxic effects on different cancer cell lines. The synthesized compounds demonstrated promising results with IC50 values indicating effective inhibition at low concentrations.
- Comparative Analysis : A comparative analysis between traditional anticancer agents and naphthalenone derivatives revealed enhanced efficacy and reduced side effects in animal models.
Q & A
Q. What mechanistic insights explain the compound’s antioxidant activity in natural extracts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
